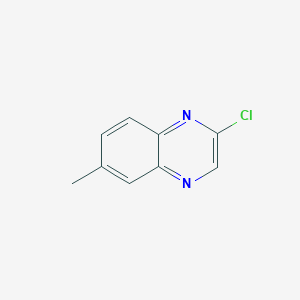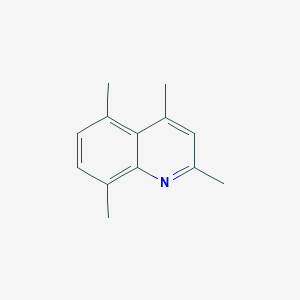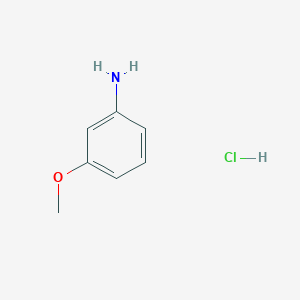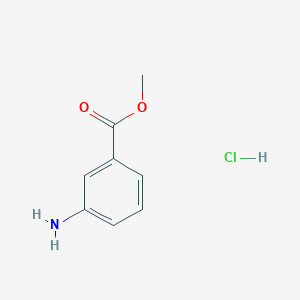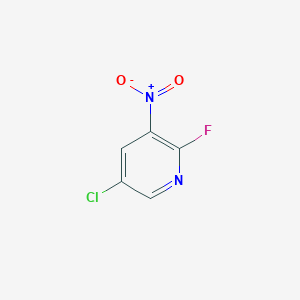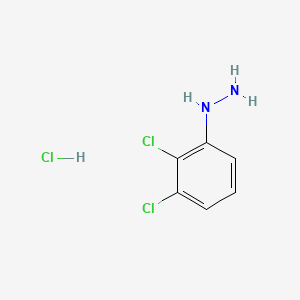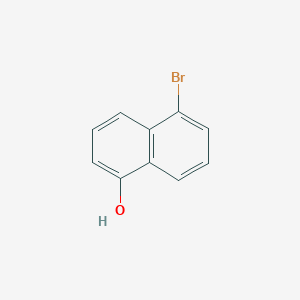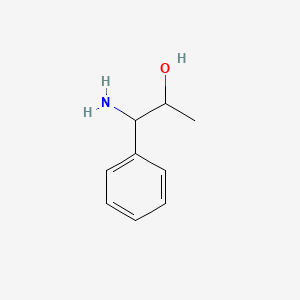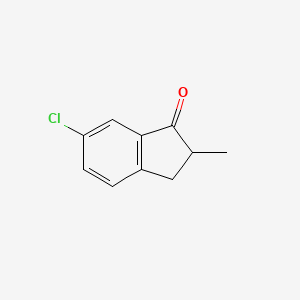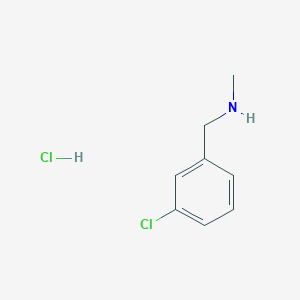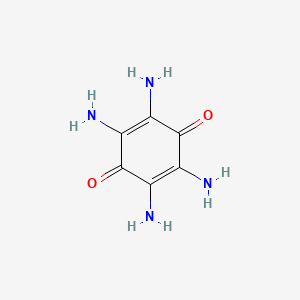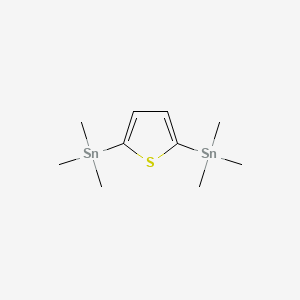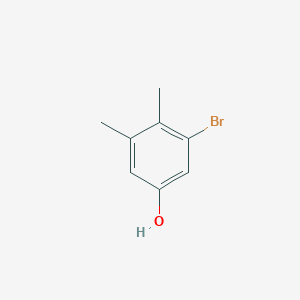
3-溴-4,5-二甲基苯酚
概述
描述
3-Bromo-4,5-dimethylphenol is an organic compound with the molecular formula C8H9BrO It is a brominated derivative of dimethylphenol, characterized by the presence of a bromine atom at the third position and two methyl groups at the fourth and fifth positions on the phenol ring
科学研究应用
3-Bromo-4,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
3-Bromo-4,5-dimethylphenol is a chemical compound that primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it a significant target for various compounds.
Mode of Action
It is known to cause irritation when it comes into contact with the skin or eyes, and it may cause respiratory irritation when inhaled . This suggests that the compound interacts with its targets, causing changes that result in irritation.
Biochemical Pathways
3-Bromo-4,5-dimethylphenol may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of 3-Bromo-4,5-dimethylphenol.
Result of Action
Given its irritant properties, it is likely that the compound causes cellular changes that result in irritation and inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4,5-dimethylphenol. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, dust formation should be avoided, and adequate ventilation should be ensured when handling the compound to prevent respiratory irritation .
生化分析
Biochemical Properties
3-Bromo-4,5-dimethylphenol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox balance . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby impacting its catalytic efficiency.
Cellular Effects
The effects of 3-Bromo-4,5-dimethylphenol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 3-Bromo-4,5-dimethylphenol can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall inflammatory state of the cells . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 3-Bromo-4,5-dimethylphenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular function . Additionally, 3-Bromo-4,5-dimethylphenol can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-4,5-dimethylphenol can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that 3-Bromo-4,5-dimethylphenol remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Bromo-4,5-dimethylphenol can also result in adaptive cellular responses, such as changes in gene expression or enzyme activity, which may alter its overall impact on cellular function.
Dosage Effects in Animal Models
The effects of 3-Bromo-4,5-dimethylphenol vary with different dosages in animal models. At low doses, it may exert beneficial effects, such as reducing inflammation or oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as tissue damage or organ dysfunction. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
3-Bromo-4,5-dimethylphenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . These interactions can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 3-Bromo-4,5-dimethylphenol within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . This distribution can affect its overall efficacy and potential side effects.
Subcellular Localization
3-Bromo-4,5-dimethylphenol’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-dimethylphenol typically involves the bromination of 4,5-dimethylphenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 3-Bromo-4,5-dimethylphenol may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
3-Bromo-4,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding dimethylphenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 4,5-dimethylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-Bromo-3,5-dimethylphenol: Another brominated dimethylphenol with similar properties.
3,5-Dimethylphenol: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-4-methylphenol: Similar structure but with only one methyl group.
Uniqueness
3-Bromo-4,5-dimethylphenol is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and potential applications. Its distinct structure allows for selective reactions and interactions that are not possible with other similar compounds.
属性
IUPAC Name |
3-bromo-4,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-7(10)4-8(9)6(5)2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVYZGLNIKGKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504510 | |
| Record name | 3-Bromo-4,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71942-14-8 | |
| Record name | 3-Bromo-4,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
